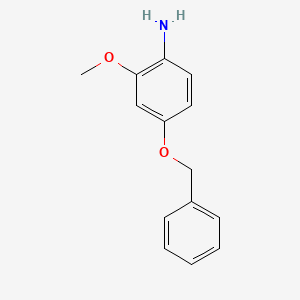

4-(Benzyloxy)-2-methoxyaniline

Description

BenchChem offers high-quality 4-(Benzyloxy)-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRPCILRQOKISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Isomerism of Benzyloxy-Methoxyanilines for Pharmaceutical Research

An In-Depth Analysis of 4-benzyloxy-2-methoxyaniline and its 3-methoxy Isomer

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

In the landscape of drug discovery and development, the precise control and understanding of molecular architecture are paramount. Isomeric purity can profoundly influence a compound's pharmacological and toxicological profile. This technical guide provides a comprehensive examination of two closely related aniline derivatives, 4-benzyloxy-2-methoxyaniline and its positional isomer, 4-benzyloxy-3-methoxyaniline. We will delve into the nuanced differences in their chemical structure, the strategic considerations for their regioselective synthesis, and a comparative analysis of their spectroscopic signatures. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and differentiation of these important structural motifs.

Introduction: The Critical Role of Isomerism in Medicinal Chemistry

Positional isomerism, the variation in the location of substituents on a core scaffold, can dramatically alter the three-dimensional shape, electronic distribution, and hydrogen bonding capabilities of a molecule. These subtle changes can lead to significant differences in how a molecule interacts with biological targets, such as enzymes and receptors. Consequently, what may appear as a minor structural modification can be the determining factor between a potent therapeutic agent and an inactive or even toxic compound.

The benzyloxy-methoxyaniline core is a recurring fragment in a variety of biologically active molecules, including those with reported anti-inflammatory and antimycobacterial properties.[1][2] The ability to selectively synthesize and definitively identify specific isomers, such as the 2-methoxy and 3-methoxy variants of 4-benzyloxyaniline, is therefore a fundamental requirement for advancing medicinal chemistry programs based on this scaffold. This guide will illuminate the key structural and spectroscopic distinctions between these two isomers, providing the foundational knowledge necessary for their unambiguous identification and utilization in research and development.

Structural and Electronic Divergence: Ortho vs. Meta Methoxy Substitution

The core structural difference between 4-benzyloxy-2-methoxyaniline and 4-benzyloxy-3-methoxyaniline lies in the position of the methoxy group relative to the amino functionality. This seemingly simple variation introduces significant electronic and steric dissimilarities that influence the overall properties of the molecules.

Electronic Effects

The methoxy group (-OCH₃) is a moderate electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, and a weak electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen. The net electronic influence on the aromatic ring is a combination of these two opposing effects and is highly dependent on the substituent's position.

-

4-benzyloxy-2-methoxyaniline (Ortho Isomer): With the methoxy group in the ortho position to the strongly electron-donating amino group, there is a significant interplay of electronic effects. Both the amino and methoxy groups donate electron density into the ring, increasing the nucleophilicity of the aniline. However, the proximity of the two groups can also lead to steric hindrance.

-

4-benzyloxy-3-methoxyaniline (Meta Isomer): When the methoxy group is in the meta position, its resonance effect does not extend to the carbon bearing the amino group. Therefore, its electronic influence is primarily inductive and weakly electron-withdrawing at this position. The overall electron-donating character of the aniline is thus modulated differently compared to the ortho isomer.

Steric Considerations and the "Ortho Effect"

The placement of a substituent in the position ortho to an amino group can introduce steric hindrance, a phenomenon often referred to as the "ortho effect". This steric crowding can force the amino group out of the plane of the aromatic ring, disrupting the delocalization of the nitrogen lone pair into the ring. This has several consequences:

-

Basicity: The ortho effect in anilines generally leads to a decrease in basicity. The steric hindrance impedes the protonation of the amino group and destabilizes the resulting anilinium ion.[3][4] Therefore, 4-benzyloxy-2-methoxyaniline is predicted to be a weaker base than its 3-methoxy counterpart. While the methoxy group itself is not exceptionally bulky, it can still contribute to this effect.[5]

-

Reactivity: The steric hindrance around the amino group in the ortho isomer can influence its reactivity in reactions such as acylation or alkylation.

The following diagram illustrates the structural differences between the two isomers.

Figure 1: Structural comparison of the two isomers.

Regioselective Synthetic Strategies

The selective synthesis of each isomer requires careful consideration of the directing effects of the substituents on an aromatic ring. A common and effective strategy involves the benzylation of a suitably substituted nitrophenol, followed by the reduction of the nitro group to an amine. The choice of the starting nitrophenol dictates the final position of the methoxy group.

Synthesis of 4-benzyloxy-2-methoxyaniline

A plausible synthetic route commences with 2-methoxy-4-nitrophenol. The phenolic hydroxyl group is more acidic than the potential for electrophilic substitution on the ring, making it amenable to O-alkylation.

Workflow for 4-benzyloxy-2-methoxyaniline Synthesis

Figure 2: Synthetic workflow for the ortho-isomer.

Experimental Protocol: Synthesis of 4-benzyloxy-2-methoxyaniline

-

Benzylation of 2-methoxy-4-nitrophenol:

-

To a solution of 2-methoxy-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

To this suspension, add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting crude 4-benzyloxy-2-nitroanisole can be purified by recrystallization or column chromatography.

-

-

Reduction of 4-benzyloxy-2-nitroanisole:

-

A common method for nitro group reduction is the use of tin(II) chloride in the presence of a strong acid. Dissolve the 4-benzyloxy-2-nitroanisole (1.0 eq) in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) and concentrated hydrochloric acid (HCl).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-benzyloxy-2-methoxyaniline.

-

Purify the final product by column chromatography on silica gel.

-

Synthesis of 4-benzyloxy-3-methoxyaniline

The synthesis of the 3-methoxy isomer follows a similar logic, starting from 3-methoxy-4-nitrophenol.

Workflow for 4-benzyloxy-3-methoxyaniline Synthesis

Figure 3: Synthetic workflow for the meta-isomer.

Experimental Protocol: Synthesis of 4-benzyloxy-3-methoxyaniline

The protocol is analogous to that for the 2-methoxy isomer, with 3-methoxy-4-nitrophenol as the starting material. The reaction conditions for both the benzylation and the nitro reduction steps are generally transferable.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly informative.

-

4-benzyloxy-2-methoxyaniline (Ortho Isomer):

-

The aromatic region is expected to show three distinct signals corresponding to the three protons on the aniline ring.

-

The proton at C3 (ortho to both -NH₂ and -OCH₃) will likely be the most shielded and appear at the highest field.

-

The proton at C5 (meta to -NH₂ and ortho to -OBn) will be influenced by both groups.

-

The proton at C6 (ortho to -NH₂ and meta to -OCH₃) will also have a characteristic chemical shift.

-

The coupling constants will reflect the positional relationships (ortho, meta).

-

-

4-benzyloxy-3-methoxyaniline (Meta Isomer):

-

This isomer will also exhibit three aromatic signals.

-

The proton at C2 (ortho to -NH₂ and -OCH₃) will be significantly influenced by both adjacent groups.

-

The proton at C5 (meta to -NH₂ and ortho to -OBn) will have a different electronic environment compared to the ortho isomer.

-

The proton at C6 (ortho to -NH₂) will be split by the C5 proton.

-

The distinct electronic environments will lead to a different set of chemical shifts for the aromatic protons compared to the 2-methoxy isomer.

-

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents.

-

4-benzyloxy-2-methoxyaniline (Ortho Isomer):

-

The carbon atoms directly attached to the oxygen and nitrogen atoms (C1, C2, C4) will show characteristic downfield shifts.

-

The ortho and para carbons relative to the strongly donating amino group will be shielded and appear at higher fields.

-

-

4-benzyloxy-3-methoxyaniline (Meta Isomer):

-

The different substitution pattern will result in a unique set of chemical shifts for the six aromatic carbons.

-

The carbon at C3, attached to the methoxy group, will have a distinct chemical shift compared to the C2 carbon in the ortho isomer.

-

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) for both isomers. The fragmentation patterns are expected to be influenced by the positions of the substituents. A common fragmentation pathway for benzyloxy derivatives is the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺). Other fragments will arise from cleavages of the aniline ring and the methoxy group. While the major fragments may be similar, the relative intensities could differ between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will share some common features, including:

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic rings and the CH₂ and CH₃ groups.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-O stretching vibrations for the ether linkages.

Subtle differences in the positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), may be discernible and can be used for differentiation.

Table 1: Summary of Predicted Physicochemical and Spectroscopic Properties

| Property | 4-benzyloxy-2-methoxyaniline | 4-benzyloxy-3-methoxyaniline | Rationale for Differences |

| CAS Number | 807266-13-3[5] | Not readily available | Different chemical entities |

| Molecular Formula | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₂ | Isomers |

| Molecular Weight | 229.27 | 229.27 | Isomers |

| Predicted Basicity | Lower | Higher | Ortho effect in the 2-methoxy isomer reduces basicity.[3][4] |

| ¹H NMR (Aromatic) | Three distinct signals with unique chemical shifts and coupling constants. | Three distinct signals with chemical shifts and coupling constants different from the 2-methoxy isomer. | Different electronic and steric environments of the aromatic protons. |

| ¹³C NMR (Aromatic) | Unique set of six signals. | Unique set of six signals, different from the 2-methoxy isomer. | Different electronic effects of the substituents on the carbon atoms. |

| MS Fragmentation | Molecular ion peak; prominent fragment at m/z 91. | Molecular ion peak; prominent fragment at m/z 91. | Common benzylic cleavage; relative intensities of other fragments may differ. |

Analytical Separation

The separation of these positional isomers is crucial for ensuring the purity of a desired compound. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: HPLC Separation

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., around 254 nm) would be appropriate.

-

Method Development: The polarity difference between the two isomers, arising from the different positions of the methoxy group, should allow for their separation. The 2-methoxy isomer, with potential for intramolecular hydrogen bonding between the amino and methoxy groups, might have a slightly different retention time compared to the 3-methoxy isomer. Optimization of the gradient profile and mobile phase composition will be necessary to achieve baseline separation.

Conclusion and Future Perspectives

The ability to distinguish between 4-benzyloxy-2-methoxyaniline and 4-benzyloxy-3-methoxyaniline is a clear demonstration of the importance of rigorous analytical chemistry in drug discovery. The position of the methoxy group, whether ortho or meta to the amine, imparts distinct electronic and steric characteristics that are reflected in their synthetic accessibility, physicochemical properties, and spectroscopic signatures.

This guide has outlined the fundamental principles for the regioselective synthesis and characterization of these two isomers. For researchers working with this chemical scaffold, it is imperative to apply these analytical techniques to ensure the isomeric purity of their compounds. Future work in this area could involve a more detailed investigation into the comparative biological activities of these isomers, which would further underscore the profound impact of positional isomerism on pharmacological outcomes.

References

- Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride (CN102001955A).

- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor (CN111704555A).

-

International Journal of Engineering Research & Technology. (n.d.). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. Retrieved from [Link]

-

ResearchGate. (2020). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. Retrieved from [Link]

-

Azevedo, M., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2530. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-4-methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

-

Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?. Retrieved from [Link]

-

YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Retrieved from [Link]

-

PubMed. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Retrieved from [Link]

Sources

- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-ベンジルオキシ-3-メトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 5. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-(Benzyloxy)-2-methoxyaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-methoxyaniline is a substituted aniline derivative of significant interest in the field of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a benzyloxy group at the C4 position and a methoxy group at the C2 position of the aniline ring, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The presence of the bulky benzyloxy group offers a means of selective protection or modification, while the methoxy and amino groups provide reactive sites for a variety of chemical transformations. This guide provides an in-depth overview of the molecular and physical properties of 4-(benzyloxy)-2-methoxyaniline, a proposed synthetic route, its potential applications in drug discovery, and essential safety information.

Molecular and Physicochemical Properties

While dedicated experimental data for 4-(benzyloxy)-2-methoxyaniline is not extensively documented in publicly available databases, its fundamental properties can be accurately determined based on its isomeric counterpart, 2-(benzyloxy)-4-methoxyaniline, and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | [Calculated] |

| Molecular Weight | 229.28 g/mol | [1] |

| IUPAC Name | 4-(Benzyloxy)-2-methoxyaniline | [Nomenclature] |

| CAS Number | Not assigned | [Database Search] |

Note: The molecular weight is consistent with its isomer, 2-(benzyloxy)-4-methoxyaniline (CAS No. 807266-13-3)[1].

Proposed Synthesis of 4-(Benzyloxy)-2-methoxyaniline

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 4-(benzyloxy)-2-methoxyaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-2-methoxynitrobenzene via Nucleophilic Aromatic Substitution

The first step involves the displacement of the fluorine atom from 4-fluoro-2-methoxynitrobenzene with sodium benzyloxide. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making this a facile transformation.

-

Reactants:

-

4-Fluoro-2-methoxynitrobenzene (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Sodium hydride (NaH) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C, slowly add sodium hydride.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium benzyloxide.

-

Add a solution of 4-fluoro-2-methoxynitrobenzene in DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-2-methoxynitrobenzene.

-

Step 2: Reduction of the Nitro Group to Synthesize 4-(Benzyloxy)-2-methoxyaniline

The final step is the reduction of the nitro group of 4-(benzyloxy)-2-methoxynitrobenzene to the corresponding amine. Several reducing agents can be employed for this transformation, with iron powder in acidic medium being a cost-effective and efficient choice. Catalytic hydrogenation is an alternative method that often provides cleaner products.

-

Reactants:

-

4-(Benzyloxy)-2-methoxynitrobenzene (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl) (catalytic)

-

Ethanol/Water solvent mixture

-

-

Procedure:

-

To a suspension of 4-(benzyloxy)-2-methoxynitrobenzene in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 4-(benzyloxy)-2-methoxyaniline can be further purified by column chromatography or recrystallization.

-

Applications in Drug Discovery and Organic Synthesis

Substituted anilines are pivotal building blocks in the pharmaceutical industry. The structural motifs present in 4-(benzyloxy)-2-methoxyaniline suggest its utility as a key intermediate in the synthesis of bioactive molecules.

-

Scaffold for Kinase Inhibitors: The aniline moiety can serve as a crucial pharmacophore for developing kinase inhibitors, a class of drugs widely used in cancer therapy. The benzyloxy and methoxy groups can be tailored to occupy specific pockets within the ATP-binding site of kinases, thereby enhancing potency and selectivity.

-

Precursor for Antimicrobial Agents: Benzyloxy-substituted aromatic compounds have been investigated for their antimicrobial properties. A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated their potential as antimycobacterial agents[2]. 4-(Benzyloxy)-2-methoxyaniline could be a valuable starting material for the synthesis of novel analogs with improved activity against various pathogens.

-

Building Block for Agrochemicals and Material Science: The reactive amine and the modifiable ether linkages make this compound a versatile precursor for the development of new agrochemicals and functional organic materials.

Safety and Handling

As there is no specific safety data for 4-(benzyloxy)-2-methoxyaniline, it is prudent to handle it with the care afforded to structurally similar compounds. The safety profiles of N-benzyl-4-methoxyaniline and 4-benzyloxyaniline suggest that this compound may possess the following hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[3].

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation[4].

-

Respiratory Irritation: May cause respiratory irritation[4].

Recommended Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

4-(Benzyloxy)-2-methoxyaniline represents a promising yet underexplored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited, its molecular properties can be reliably inferred, and a robust synthetic pathway can be proposed based on established chemical principles. Its structural features make it an attractive starting material for the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. As with any novel chemical compound, appropriate safety precautions should be strictly adhered to during its handling and use in a laboratory setting. Further research into the synthesis and applications of 4-(benzyloxy)-2-methoxyaniline is warranted to fully unlock its potential.

References

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

-

Metathesis. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 486. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-fluoro-2-methoxy-aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

- 1. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Procedures for benzylation of 4-hydroxy-2-methoxyaniline

Application Note: Strategic Benzylation Protocols for 4-Hydroxy-2-methoxyaniline

Executive Summary & Strategic Analysis

Substrate Profile:

-

Common Name: 4-Hydroxy-2-methoxyaniline[1]

-

IUPAC Name: 4-Amino-3-methoxyphenol[1]

-

CAS: 13429-07-7 (HCl salt often cited)[1]

-

Reactivity Challenge: This scaffold presents a classic "ambident nucleophile" challenge. It contains two distinct nucleophilic sites:

-

The Amine (Soft Nucleophile): Highly reactive towards alkyl halides (SN2) and carbonyls (Imine formation).[1] In neutral media, the amine is kinetically superior to the phenol.

-

The Phenol (Hard Nucleophile): Weakly nucleophilic in its neutral form but becomes a powerful nucleophile upon deprotonation (Phenolate).[1]

-

The Selectivity Problem: Attempting direct benzylation with Benzyl Bromide (BnBr) and a base often results in an uncontrollable mixture of N-benzyl, O-benzyl, and N,O-dibenzyl products, along with quaternary ammonium salts.

The Solution: To achieve high yield and purity, one must decouple the reactivities using orthogonal protocols.

-

Target A (O-Benzylation): Requires temporary masking of the amine (Schiff base protection).[1]

-

Target B (N-Benzylation): Best achieved via Reductive Amination (kinetically favors N over O).[1]

Decision Matrix & Workflow Visualization

The following diagram outlines the decision logic required to select the correct protocol based on your target molecule.

Figure 1: Strategic decision tree for selecting the appropriate benzylation methodology.

Protocol A: Selective O-Benzylation (The Protection Strategy)

Objective: Synthesis of 4-(benzyloxy)-2-methoxyaniline. Mechanism: The amine is temporarily "masked" as a benzylidene imine.[1] This removes the nitrogen's nucleophilicity, allowing exclusive alkylation of the phenol. The mask is then removed via mild acid hydrolysis.[1]

Step-by-Step Procedure

Phase 1: Amine Masking (Imine Formation)

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-hydroxy-2-methoxyaniline (10.0 mmol) in Methanol (MeOH) (30 mL).

-

Condensation: Add Benzaldehyde (10.5 mmol, 1.05 equiv) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: The solution will turn yellow/orange as the Schiff base forms. TLC (30% EtOAc/Hex) should show the disappearance of the starting aniline.

-

-

Isolation: Concentrate in vacuo. The crude imine (N-benzylidene-4-hydroxy-2-methoxyaniline) is often stable enough for the next step without recrystallization.[1]

Phase 2: O-Alkylation

-

Solvent Switch: Re-dissolve the crude imine in DMF (20 mL) or Acetone (50 mL).

-

Note: DMF is faster; Acetone is easier to remove.[1]

-

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (15.0 mmol, 1.5 equiv).

-

Alkylation: Add Benzyl Bromide (BnBr) (11.0 mmol, 1.1 equiv) dropwise.

-

Conditions:

-

If using DMF: Stir at 60°C for 4 hours.

-

If using Acetone: Reflux (56°C) overnight.

-

-

Work-up: Pour into ice water. The O-benzylated imine usually precipitates as a solid.[1] Filter and wash with water.[1]

Phase 3: Deprotection (Hydrolysis)

-

Hydrolysis: Suspend the solid from Phase 2 in Ethanol (20 mL). Add 2N HCl (10 mL).

-

Reaction: Stir at RT for 1 hour. The yellow color of the imine will fade.

-

Purification:

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Yield Expectation: 70–85% overall.

Protocol B: Selective N-Benzylation (Reductive Amination)[1]

Objective: Synthesis of N-benzyl-4-hydroxy-2-methoxyaniline. Mechanism: Direct alkylation of the amine with BnBr is prone to over-alkylation (forming tertiary amines).[1] Reductive amination forms the imine (equilibrium) which is then irreversibly reduced to the mono-benzylated amine.[1]

Step-by-Step Procedure

-

Setup: In a dry flask, dissolve 4-hydroxy-2-methoxyaniline (10 mmol) in Methanol (40 mL).

-

Imine Formation: Add Benzaldehyde (10 mmol, 1.0 equiv). Stir for 2 hours at RT.

-

Note: Do not add the reducing agent yet.[1] Allow the equilibrium to favor the imine first.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄) (15 mmol, 1.5 equiv) portion-wise over 15 minutes.

-

Safety: Gas evolution (H₂) will occur.[1] Ensure venting.

-

-

Completion: Allow to warm to RT and stir for 1 hour.

-

Quench: Carefully add Water (10 mL) or Sat. NH₄Cl to quench excess hydride.[1]

-

Work-up: Remove MeOH in vacuo. Extract the aqueous residue with EtOAc .[1]

-

Purification: The phenol remains free.[1] If purification is needed, flash chromatography (Hexanes/EtOAc) is effective.[1]

Yield Expectation: 80–90%.

Protocol C: N,O-Dibenzylation (Exhaustive Alkylation)

Objective: Synthesis of N,N-dibenzyl-4-(benzyloxy)-2-methoxyaniline (or N-benzyl-4-(benzyloxy)- depending on stoichiometry). Note: Achieving exactly one N-benzyl and one O-benzyl (N,O-dibenzyl) without getting N,N,O-tribenzyl is difficult via direct alkylation.[1] The protocol below aims for exhaustive alkylation or requires strict stoichiometric control.

Procedure:

-

Dissolve substrate in DMF .[1]

-

Add NaH (2.5 equiv) at 0°C. (Strong base deprotonates both -OH and -NH).[1]

-

Add Benzyl Bromide (2.2 equiv).[1]

-

Heat to 60°C.

-

Warning: This often produces mixtures of mono-N, di-N, and O-alkylated products.[1] Protocol A followed by Protocol B is a cleaner route to specific N,O-substitution patterns.

Analytical Validation & Data Summary

Table 1: Comparison of Benzylation Pathways

| Parameter | Protocol A (O-Selective) | Protocol B (N-Selective) | Direct Alkylation (BnBr/Base) |

| Primary Reagents | PhCHO (Protect), BnBr, HCl | PhCHO, NaBH₄ | BnBr, K₂CO₃/NaH |

| Key Intermediate | Benzylidene Imine (Schiff Base) | Imine (Transient) | N/A |

| Chemoselectivity | High (>95% O-alkyl) | High (>90% Mono-N-alkyl) | Low (Mixture of N, O, N,O) |

| Main Byproduct | Benzaldehyde (Recovered) | Benzyl alcohol | Di-benzylated species |

| Typical Yield | 75% | 85% | 40-60% (variable) |

Visualizing the Chemical Pathway (Protocol A):

Figure 2: Reaction pathway for the selective O-benzylation via Schiff base protection.

References

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1][2]

- Key citation for the Schiff base protection str

-

BenchChem Application Note. (2025). Synthesis of N-Benzyl-4-methoxyaniline via Reductive Amination.[1]

- Supports the reductive amination conditions for anisidine deriv

-

PubChem Compound Summary. (2025). 4-Amino-3-methoxyphenol (CID 13429-07-7).[1]

- Verification of substrate nomencl

-

Salvatore, R. N., et al. (2002).[1] Synthesis of secondary amines. Tetrahedron, 58(26), 5367-5405.[1]

- General authoritative review on N-alkyl

Sources

Application Note: A Practical Guide to Amide Coupling with 4-(Benzyloxy)-2-methoxyaniline

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most important functional group in modern medicinal chemistry and drug development.[1] Its remarkable stability and structural role as a cornerstone of peptides and proteins are frequently leveraged by chemists to construct complex, biologically active molecules. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2]

This guide provides a detailed technical overview and practical protocols for the amide coupling reaction, with a specific focus on using 4-(benzyloxy)-2-methoxyaniline. This particular amine is a valuable building block, incorporating a protected phenol and an electron-donating methoxy group. While the electron-donating groups enhance the aniline's nucleophilicity relative to its unsubstituted counterpart, the steric hindrance from the ortho-methoxy group and the overall lower reactivity compared to aliphatic amines necessitate carefully optimized coupling conditions. This document will explore the mechanistic rationale behind reagent selection and provide robust, field-proven protocols for successful synthesis.

A Mechanistic Approach to Coupling Strategy Selection

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process requiring high temperatures, rendering it unsuitable for complex molecules.[3] Therefore, modern amide synthesis relies on the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group.[2][4] This is achieved using a "coupling reagent." The choice of this reagent is critical and dictates the reaction's efficiency. We will discuss two of the most reliable and widely used strategies.

Strategy A: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a cornerstone of amide synthesis.[3] The reaction proceeds via a key intermediate, the O-acylisourea.[5] While this intermediate can react directly with an amine, it is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction.[5]

To enhance efficiency and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[6][7] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-active ester.[8][9] This active ester is more stable than the O-acylisourea, less prone to side reactions, and efficiently acylates the amine.[9] For chiral carboxylic acids, the addition of HOBt is particularly crucial as it significantly minimizes racemization.[6][10]

Caption: EDC/HOBt coupling mechanism.

Strategy B: Uronium/Aminium Salt-Mediated Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[11][12] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt.[6]

The mechanism involves the reaction of the carboxylate with HATU to form a highly reactive OAt-active ester.[13] This activation step is very rapid and efficient. The subsequent aminolysis proceeds quickly to yield the desired amide.[12] HATU-mediated couplings are known for their high yields, fast reaction times, and low rates of epimerization, making them a gold standard in peptide synthesis and complex molecule assembly.[6][14]

Caption: HATU coupling mechanism.

Detailed Experimental Protocols

The following protocols are generalized for a 0.5 mmol scale reaction. Reagent quantities should be adjusted accordingly for different scales. Always perform reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol I: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable starting point for many acid-aniline couplings and uses cost-effective reagents.

Reagents and Equipment

| Item | Purpose |

|---|---|

| Carboxylic Acid | Substrate |

| 4-(Benzyloxy)-2-methoxyaniline | Substrate |

| EDC·HCl | Coupling Reagent |

| HOBt (anhydrous) | Additive |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF) | Solvent |

| Dichloromethane (DCM) | Co-solvent / Workup |

| Ethyl Acetate (EtOAc) | Extraction Solvent |

| 1M HCl (aq) or 1M Citric Acid (aq) | Aqueous Wash |

| Saturated NaHCO₃ (aq) | Aqueous Wash |

| Saturated NaCl (Brine) | Aqueous Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |

| Round-bottom flask, magnetic stirrer | Reaction Vessel |

| TLC plates, LC-MS | Reaction Monitoring |

| Separatory funnel, Rotary evaporator | Workup/Purification |

| Silica gel for chromatography | Purification |

Step-by-Step Procedure

-

Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (0.5 mmol, 1.0 equiv), 4-(benzyloxy)-2-methoxyaniline (0.55 mmol, 1.1 equiv), and HOBt (0.6 mmol, 1.2 equiv).

-

Dissolution: Add anhydrous DMF (approx. 0.2 M concentration, ~2.5 mL) and stir until all solids dissolve. If the carboxylic acid or amine is an HCl salt, add DIPEA (1.5 mmol, 3.0 equiv) to neutralize the salt and act as the reaction base. If both are free bases, add DIPEA (1.0 mmol, 2.0 equiv).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Activation: Add EDC·HCl (0.65 mmol, 1.3 equiv) to the cold, stirring solution in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[15]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting starting material.[16]

-

Workup - Quenching and Extraction:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and water (25 mL).

-

Wash the organic layer sequentially with 1M citric acid (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[15][16] These washes remove the urea byproduct, excess base, and HOBt.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide product.[1]

Protocol II: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates or when faster reaction times are desired.

Reagents and Equipment Same as Protocol I, but replace EDC·HCl and HOBt with HATU.

Step-by-Step Procedure

-

Reagent Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (0.5 mmol, 1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M, ~2.5 mL).

-

Base Addition: Add DIPEA (1.0 mmol, 2.0 equiv) to the solution and stir for 1-2 minutes.

-

Pre-activation: Add HATU (0.55 mmol, 1.1 equiv) to the mixture. Stir at room temperature for 5-10 minutes. A color change may be observed.

-

Amine Addition: Add a solution of 4-(benzyloxy)-2-methoxyaniline (0.52 mmol, 1.05 equiv) in a minimal amount of DMF (~0.5 mL) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours.[17]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. HATU couplings are often complete within a few hours.

-

Workup and Purification: Follow the same workup (Step 7) and purification (Steps 8-9) procedure as described in Protocol I. The aqueous washes are effective at removing the tetramethylurea and HOAt byproducts.

General Workflow and Data Summary

The overall process for amide coupling is a systematic workflow from setup to final product characterization.

Caption: General experimental workflow for amide coupling.

Typical Reagent Stoichiometry

| Reagent | Equivalents (vs. Acid) | Rationale |

| Carboxylic Acid | 1.0 | Limiting reagent |

| 4-(Benzyloxy)-2-methoxyaniline | 1.05 - 1.2 | A slight excess ensures full consumption of the more valuable acid. |

| EDC·HCl / HATU | 1.1 - 1.3 | Excess coupling agent drives the reaction to completion. |

| HOBt | 1.0 - 1.2 | Stoichiometric amount needed to form the active ester. |

| DIPEA / Base | 2.0 - 3.0 | Neutralizes acid byproducts and maintains a basic environment for the amine. |

Safety Precautions and Troubleshooting

-

Safety : Carbodiimides like EDC are potent contact allergens. Always handle with gloves. HATU is generally stable but, like all azabenzotriazole derivatives, should be handled with care and not subjected to shock or high heat. Solvents like DMF and DCM have specific health risks; always consult the Safety Data Sheet (SDS) before use.[18]

-

Troubleshooting :

-

Low Yield / No Reaction : Ensure all reagents are anhydrous, especially the solvent and HOBt. The amine may be less reactive than anticipated; switch to the more powerful HATU protocol or consider gentle heating (40-50 °C).

-

Multiple Byproducts : This may indicate side reactions. The use of HOBt or HOAt is critical to prevent this. Ensure the temperature is controlled during the activation step.

-

Difficulty Removing Byproducts : The urea from EDC (EDU) is water-soluble and should be removed by acidic washes. If dicyclohexylcarbodiimide (DCC) is used, its urea byproduct (DCU) is poorly soluble and must be removed by filtration.[9]

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(5), 152769. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Pye, D. R., et al. (2017). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 15(3), 519-524. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

-

Organic Syntheses. (2014). A Safe and Scalable Procedure for Oxyma-Based Amide Couplings. Org. Synth. 2014, 91, 80. [Link]

- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubChem. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Dennler, P., et al. (2014). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 79(10), 4364-4370. [Link]

-

Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154(7), 689-711. [Link]

-

Reddy, G. V., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8509-8513. [Link]

- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

Wikipedia. (2023). HATU. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. [Link]

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2505. [Link]

-

American Chemical Society. (2014). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

ResearchGate. (2014). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. [Link]

-

The Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 17. Amide Synthesis [fishersci.co.uk]

- 18. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 4-(benzyloxy)-2-methoxyaniline

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system for the purification of 4-(benzyloxy)-2-methoxyaniline via recrystallization. By analyzing the structural components of the target molecule and leveraging data from analogous compounds, this note outlines a systematic and experimentally-driven workflow for identifying optimal single-solvent and mixed-solvent systems. The causality behind experimental choices is explained to provide a deeper understanding of the purification process, ensuring both scientific integrity and practical applicability.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble. This differential solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of a crystalline solid with significantly higher purity.

4-(benzyloxy)-2-methoxyaniline is a substituted aniline containing both a benzyl ether and a methoxy group. These functional groups contribute to the molecule's overall polarity and will dictate its solubility in various organic solvents. The primary amino group of the aniline moiety can participate in hydrogen bonding, while the aromatic rings and the ether linkage introduce a degree of nonpolar character. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened to identify the most suitable system for recrystallization.

Predicted Physicochemical Properties of 4-(benzyloxy)-2-methoxyaniline

-

4-Methoxyaniline (p-Anisidine): This compound shares the methoxy-substituted aniline core. It is a solid with a melting point of 57.2 °C and is sparingly soluble in water but soluble in ethanol, diethyl ether, acetone, and benzene.[4][5] This suggests that moderately polar to nonpolar organic solvents are good starting points.

-

Benzyl Ethers: Benzyl ethers are generally stable compounds and their solubility is influenced by the rest of the molecular structure.[6][7] The benzyl group adds significant nonpolar character.

-

Substituted Anilines: The polarity of substituted anilines can vary widely depending on the nature and position of the substituents.[8] Recrystallization of anilines can sometimes be challenging due to their tendency to form oils.[9]

Based on this analysis, 4-(benzyloxy)-2-methoxyaniline is expected to be a solid at room temperature with moderate polarity. It is likely to be poorly soluble in highly nonpolar solvents like hexanes and highly polar solvents like water, while exhibiting good solubility in solvents of intermediate polarity such as alcohols, esters, and chlorinated solvents, particularly at elevated temperatures.

Systematic Solvent Selection Workflow

A systematic approach is crucial for efficiently identifying the optimal recrystallization solvent. The following workflow, illustrated in the diagram below, outlines the decision-making process.

Figure 1. A flowchart illustrating the systematic workflow for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for Single-Solvent Screening

-

Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is presented in Table 1.

-

Initial Solubility Test: In separate small test tubes, add approximately 10-20 mg of crude 4-(benzyloxy)-2-methoxyaniline.

-

Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and agitate to assess solubility at room temperature. An ideal solvent will show poor solubility.

-

Elevated Temperature Solubility: If the compound is not soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Continue to add small portions of the solvent until the solid dissolves completely. Record the approximate volume of solvent required.

-

Cooling and Crystallization: Allow the test tubes where the compound fully dissolved at a higher temperature to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

-

Observation: Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals upon cooling.

Protocol for Mixed-Solvent Recrystallization

-

Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at an elevated temperature (the "good" solvent), while the other should not dissolve the compound at any temperature (the "poor" solvent).

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(benzyloxy)-2-methoxyaniline in a minimal amount of the hot "good" solvent.

-

Inducing Precipitation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

-

Redissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice-water bath to maximize crystal yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.

Data Presentation: Potential Recrystallization Solvents

The following table summarizes the properties of potential solvents for the recrystallization of 4-(benzyloxy)-2-methoxyaniline, categorized by their polarity.

| Solvent | Boiling Point (°C) | Polarity | Potential Utility |

| Nonpolar | |||

| Hexanes | ~69 | Low | Likely a poor solvent; may be useful as the "poor" solvent in a mixed system. |

| Toluene | 111 | Low | May dissolve the compound when hot; worth screening.[7] |

| Intermediate Polarity | |||

| Diethyl Ether | 34.6 | Low-Medium | May be too good of a solvent at room temperature, but worth testing.[5] |

| Ethyl Acetate | 77.1 | Medium | A good candidate for a single-solvent system. |

| Dichloromethane | 39.6 | Medium | Often a good solvent, but its low boiling point can be a disadvantage. |

| Isopropanol | 82.6 | Medium-High | A strong candidate for a single-solvent system. |

| Polar | |||

| Ethanol | 78.4 | High | A strong candidate for a single-solvent system.[5] |

| Methanol | 64.7 | High | May be too good of a solvent, but useful in mixed systems.[10] |

| Water | 100 | Very High | Likely a poor solvent; useful as an anti-solvent in a mixed system with a polar organic solvent. |

Conclusion and Best Practices

The selection of an appropriate recrystallization solvent is a critical step in obtaining high-purity 4-(benzyloxy)-2-methoxyaniline. A systematic screening of single solvents, followed by an investigation of mixed-solvent systems if necessary, is the most effective approach. Based on the analysis of structurally related compounds, solvents of intermediate polarity such as ethanol, isopropanol, and ethyl acetate are promising candidates for single-solvent recrystallization. For mixed-solvent systems, combinations like ethanol/water or toluene/hexanes could prove effective.

For optimal results, it is recommended to use a minimal amount of hot solvent to ensure the solution is saturated, and to allow for slow cooling to promote the formation of large, pure crystals. The purity of the final product should be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR).[1]

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 519413, N-Benzyl-4-methoxyaniline" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7143, Benzenamine, 4-chloro-2-methoxy-" PubChem, [Link].

-

Organic Chemistry Portal. "Benzyl Ethers" Organic Chemistry Portal, [Link].

- Sidler, D. R., et al. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine" Beilstein Journal of Organic Chemistry, vol. 4, 2008, p. 43.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 138794, 4-Benzyloxyanisole" PubChem, [Link].

- Google Patents.

-

Chem Help ASAP. "synthesis & cleavage of benzyl ethers" YouTube, 27 Dec. 2019, [Link].

-

Cram. "Recrystallization Of Acetanilide From Aniline - 1285 Words" Cram, [Link].

-

National Center for Biotechnology Information. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development" PubMed Central, [Link].

-

University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization" University of Rochester, [Link].

-

Wikipedia. "p-Anisidine" Wikipedia, [Link].

-

University of California, Irvine. "Experiment 9 — Recrystallization" UCI, [Link].

- Google Patents.

-

University of California, Davis. "Recrystallization and Crystallization" UC Davis, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline" PubChem, [Link].

-

ResearchGate. "Which solvents should I use to recrystalize P-anisidine and DNP individually?" ResearchGate, [Link].

Sources

- 1. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]

- 2. amherst.edu [amherst.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. echemi.com [echemi.com]

- 5. p-Anisidine - Wikipedia [en.wikipedia.org]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5117061A - Process of preparing substituted anilines - Google Patents [patents.google.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of EGFR Inhibitor Analogs Using 4-(Benzyloxy)-2-methoxyaniline

Abstract

This document provides a comprehensive guide for the synthesis, purification, and evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitor analogs based on the privileged 4-anilinoquinazoline scaffold. We detail a robust synthetic strategy commencing from the versatile building block, 4-(benzyloxy)-2-methoxyaniline. This approach leverages established synthetic transformations, including the Niementowski quinazoline synthesis, to construct a core structure analogous to first-generation EGFR inhibitors like Gefitinib and Erlotinib. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical rationale and critical process parameters. Furthermore, we outline a standard in vitro kinase assay protocol for assessing the biological activity of the synthesized analogs, providing a complete workflow from chemical synthesis to preliminary biological characterization.

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain.[1][3] This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for normal cellular function.[3]

In numerous malignancies, including non-small cell lung cancer (NSCLC), glioblastoma, and epithelial tumors of the head and neck, dysregulation of EGFR signaling through overexpression or activating mutations leads to uncontrolled cell growth and tumor progression.[2][4] Consequently, EGFR has emerged as a critical therapeutic target in oncology.[5] Small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP for the kinase domain's binding pocket have proven to be an effective strategy for inhibiting EGFR signaling.[1][4]

The 4-anilinoquinazoline core is a well-established "privileged scaffold" in the design of EGFR inhibitors, forming the structural basis for several FDA-approved drugs.[6][7] The quinazoline ring system mimics the adenine portion of ATP, while the 4-anilino side chain projects into a hydrophobic pocket, providing crucial binding interactions.[8] Substitutions at the 6- and 7-positions of the quinazoline ring, typically with small alkoxy groups, are known to enhance potency and are compatible with good activity.[5][6]

This guide utilizes 4-(benzyloxy)-2-methoxyaniline as a strategic starting material. The methoxy and benzyloxy groups are precursors to the 7-methoxy and 6-hydroxy substituents on the quinazoline core, respectively. The benzyl protecting group on the phenol allows for late-stage deprotection and further functionalization, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Strategic Overview of the Synthesis

The synthetic strategy is a multi-step process designed for flexibility and reliability. It begins with the construction of the central quinazolinone core, followed by its activation and subsequent coupling with various aniline derivatives to generate the target 4-anilinoquinazoline analogs.

Sources

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ClinPGx [clinpgx.org]

- 4. A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Troubleshooting & Optimization

Technical Support Guide: Purification of 4-(Benzyloxy)-2-methoxyaniline

[1]

Document Control:

-

Subject: Removal of Aniline Impurities from 4-(Benzyloxy)-2-methoxyaniline

-

Applicability: Organic Synthesis, Medicinal Chemistry (EGFR/Kinase Inhibitor Intermediates)

-

Version: 1.0

Executive Summary & Chemical Context

4-(Benzyloxy)-2-methoxyaniline (CAS: 1021408-39-2 or related isomers) is a critical intermediate, often used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).[1] High purity (>98%) is required because aniline impurities can act as chain terminators or catalyst poisons in subsequent coupling reactions (e.g., quinazoline ring formation).[1]

The Challenge: The "aniline impurities" encountered are typically of two classes:

-

Residual Aniline / Low MW Anilines: Unreacted starting materials or simple byproducts (e.g., p-anisidine).[1]

-

Debenzylated Side-Products: 4-Amino-3-methoxyphenol (formed if the benzyl group is cleaved during reduction).[1]

Because both the target and the impurities are basic amines, standard acid-base extractions often fail to separate them selectively. This guide prioritizes Hydrohalic Salt Formation and Recrystallization as the most robust purification strategies.[1]

Diagnostic: Identify Your Impurity

Before selecting a protocol, confirm the nature of your impurity via TLC or LC-MS.[1]

| Impurity Type | Physical State | pKa (Conj.[1] Acid) | Solubility Behavior | Recommended Protocol |

| Aniline (Reagent) | Liquid / Volatile | ~4.6 | High water solubility (as salt) | Protocol A (Wash) |

| p-Anisidine | Solid (MP ~57°C) | ~5.3 | Moderate solubility | Protocol B (Salt) |

| Debenzylated Phenol | Solid (Amphoteric) | ~5.5 (Amine) / ~10 (Phenol) | Soluble in dilute NaOH | Protocol C (Caustic Wash) |

Technical Protocols

Protocol A: The "Salt & Crash" Method (High Purity)

Best for removing structurally similar aniline byproducts (e.g., p-anisidine, o-anisidine).

Principle: The large hydrophobic benzyl group of your target molecule makes its Hydrochloride (HCl) salt significantly less soluble in polar aprotic solvents compared to the HCl salts of smaller aniline impurities. We exploit this solubility differential.

Step-by-Step:

-

Dissolution: Dissolve the crude free base (dark oil or solid) in a minimal amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

-

Ratio: ~5-10 mL solvent per gram of crude.[1]

-

-

Salt Formation: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane or Conc. HCl (37%) dropwise with vigorous stirring.

-

Digestion: Allow the slurry to stir at room temperature for 30–60 minutes. This "ages" the precipitate, allowing trapped impurities to diffuse back into the mother liquor.

-

Filtration: Filter the solid under vacuum.

-

Crucial Step: Wash the filter cake with cold EtOAc followed by Hexanes . The dark color (oxidation products) and soluble aniline salts usually remain in the filtrate.[1]

-

-

Recovery (Free Basing):

Protocol B: Recrystallization (Free Base)

Best for removing non-amine impurities or if the salt method is not feasible.

Solvent System Table:

| Solvent System | Ratio (v/v) | Procedure | Notes |

| Ethanol / Water | 9:1 to 5:1 | Dissolve in hot EtOH; add H₂O until turbid; cool slowly.[1] | Excellent for removing inorganic salts and very polar tars.[1] |

| EtOAc / Hexanes | 1:3 | Dissolve in min. hot EtOAc; add Hexanes; cool to -20°C. | Standard method. Good for removing "oiling out" impurities.[1] |

| Toluene | Pure | Dissolve hot; cool to RT.[1] | Good for removing simple aniline (stays in toluene).[1] |

Warning: Avoid Acetone if the amine is primary, as it can form imines (Schiff bases) over time.

Protocol C: Scavenging / Chromatography (Polishing)

Use this only if Tier 1/2 fail to reach >99% purity.

-

Chromatography:

-

Scavenging Resins:

-

If the impurity is the debenzylated phenol, use a carbonate-functionalized resin or wash the organic layer with 1M NaOH . The phenol will deprotonate and move to the aqueous layer; the target amine (protected) will remain in the organic layer.

-

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

-

Cause: The solution is too concentrated or contains too many non-polar impurities.[1]

-

Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, scratch the glass side of the flask with a glass rod to induce nucleation. If using EtOAc/Hexane, add a small amount of DCM to increase solubility slightly, then cool very slowly.

Q2: The product has a persistent pink/red color.

-

Cause: Anilines are prone to air oxidation, forming quinone-like colored impurities even at ppm levels.[1]

-

Fix:

Q3: Can I use steam distillation?

Decision Matrix (Workflow)

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

References

-

Synthesis and Purification of Benzyloxy-anilines

- Patent CN102001955A describes the synthesis of 4-benzyloxyaniline hydrochloride, utilizing the solubility difference of the HCl salt in ethanol/w

-

General Purification of Anisidines

-

Deprotection Side-Reactions

Minimizing oxidation of 4-(benzyloxy)-2-methoxyaniline during storage

Technical Support Center: 4-(Benzyloxy)-2-methoxyaniline

Welcome to the technical support guide for 4-(benzyloxy)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this valuable reagent. As a substituted aniline, this compound is susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, experience-driven advice to ensure the integrity of your material.

Part 1: The Fundamentals of Oxidation

Why is 4-(benzyloxy)-2-methoxyaniline prone to oxidation?

The susceptibility of 4-(benzyloxy)-2-methoxyaniline to oxidation is rooted in its chemical structure. The aniline core, an aromatic amine, is inherently reactive due to the lone pair of electrons on the nitrogen atom.[1] These electrons increase the electron density of the benzene ring, making the molecule susceptible to losing electrons—the fundamental definition of oxidation.[2][3]

Two specific features of this molecule further enhance this reactivity:

-

Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are powerful electron-donating groups. They push electron density into the aromatic ring through resonance, making the amine group even more electron-rich and thus, easier to oxidize compared to unsubstituted aniline.[2]

-

Mechanism of Degradation: Oxidation often proceeds via a one-electron transfer process, forming a radical cation.[4][5][6] This highly reactive intermediate can then undergo further reactions, including dimerization and polymerization, to form complex, highly-conjugated structures. These resulting impurities are often intensely colored, which is why a primary sign of aniline oxidation is a change from a white or off-white solid to yellow, brown, or even dark purple.[2][7]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of 4-(benzyloxy)-2-methoxyaniline.

Q1: My vial of 4-(benzyloxy)-2-methoxyaniline, which was originally an off-white powder, has turned brown/purple. What happened and can I still use it?

A: A color change to grey-brown or darker shades is a definitive sign of air oxidation.[7] This occurs when the compound is exposed to atmospheric oxygen.[8] The colored impurities are typically quinone-imine or polymeric species formed from the initial aniline molecule.

Can you still use it? It is strongly discouraged . The purity of the reagent is compromised, which can lead to:

-

Lower reaction yields: The actual concentration of the desired starting material is reduced.

-

Formation of side products: The impurities themselves can react, leading to a complex and difficult-to-purify reaction mixture.

-

Inconsistent results: The level of oxidation can vary, making experiments difficult to reproduce.

Solution: For best results, use a fresh, unopened vial or a properly stored sample that has not changed color. Discard the discolored material according to your institution's safety protocols.[9][10]

Q2: I'm seeing unexpected peaks in my HPLC/NMR analysis of a reaction product. Could my aged 4-(benzyloxy)-2-methoxyaniline be the cause?

A: Absolutely. Oxidative degradation will introduce multiple new compounds into your starting material. These impurities will carry through the reaction and may appear in your final analysis by techniques like HPLC, GC, or NMR.[11][12]

Troubleshooting Steps:

-

Analyze the Starting Material: Run an HPLC or TLC analysis on a small sample of the suspect 4-(benzyloxy)-2-methoxyaniline. Compare this to a reference sample from a new bottle if available. The presence of multiple peaks or spots in the old sample confirms degradation.

-

Characterize Impurities (Optional): If necessary, techniques like LC-MS can help identify the mass of the impurity peaks, which often correspond to dimers or other oxidation products.

-

Repeat with Pure Reagent: Repeat your experiment using a fresh, unoxidized batch of the aniline to confirm that the unexpected peaks disappear.

Q3: My reaction is sensitive to trace impurities. How can I be certain my reagent is free from oxidation before I use it?

A: Visual inspection is the first step, but for highly sensitive applications, analytical confirmation is best.

-

Thin-Layer Chromatography (TLC): Dissolve a small amount in a suitable solvent (e.g., ethyl acetate). A pure sample should show a single, clean spot. Oxidized samples will often show a baseline streak or multiple colored spots.

-

High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity.[13] A pure sample will exhibit a single major peak corresponding to the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While minor impurities can be hard to detect, significant oxidation will result in a complex ¹H NMR spectrum with broadened peaks or the appearance of signals in the aromatic region that do not correspond to the starting material.

Part 3: Preventative Measures & Best Practices

Proactive care is the most effective strategy. The goal is to minimize exposure to oxygen, light, and moisture.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[14][15] | Prevents contact with atmospheric oxygen, the primary driver of oxidation. |

| Temperature | Store in a refrigerator at 2-8°C.[16] | Reduces the kinetic rate of the oxidation reaction. |

| Light | Store in an amber or opaque vial. | Protects the compound from light, which can catalyze oxidation.[8] |

| Container | Use a well-sealed vial with a PTFE-lined cap (e.g., Sure/Seal™ bottles).[17][18][19] | Ensures a tight seal against ambient air and moisture.[8] |

Workflow for Handling and Aliquoting

To maintain the integrity of a bulk container, it is critical to aliquot the powder into smaller, single-use vials under an inert atmosphere.

Caption: Inert atmosphere aliquoting workflow.

Detailed Protocol: Aliquoting Under Inert Atmosphere

This protocol ensures minimal exposure to air and moisture.

-

Preparation: Thoroughly dry all glassware, including vials and spatulas, in an oven and cool them under a stream of dry nitrogen or argon.[2]

-

Inert Environment: Place the main container of 4-(benzyloxy)-2-methoxyaniline, your empty vials, caps, and weighing equipment inside a nitrogen-filled glovebox or use a Schlenk line setup.

-